molecular formula C13H10F3NO B1388626 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine CAS No. 1214368-70-3

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1388626
CAS No.: 1214368-70-3
M. Wt: 253.22 g/mol
InChI Key: NZZJSJINTOCRDE-UHFFFAOYSA-N
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Description

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a 5-methoxy-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods often require specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the methoxy group.

    Methoxyphenylpyridine: This compound contains the methoxy group and pyridine ring but lacks the trifluoromethyl group.

Uniqueness

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets .

Biological Activity

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10F3N
  • Molecular Weight : 253.22 g/mol

This compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which significantly influence its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its IC50 values against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-45329.1
MCF-715.3
A5490.0227
HepG20.0227

These values indicate that the compound possesses potent anticancer activity, particularly against breast cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, as shown in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mL
S. aureus5 µg/mL
A. flavus15 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • In Vivo Studies : In a rat model of inflammation, the compound exhibited significant inhibition of white blood cell infiltration and COX-2-derived prostaglandin production, indicating anti-inflammatory properties .
  • Fungicidal Activity : A study reported that derivatives containing the trifluoromethyl group showed enhanced fungicidal activity compared to their non-fluorinated counterparts, suggesting that this substitution is beneficial for antifungal efficacy .

Comparative Analysis

When compared to similar compounds, such as those featuring different substituents on the pyridine ring or variations in the methoxy group position, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Comparison Table

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound15.3 (MCF-7)5 (S. aureus)
Similar Compound A20.0 (MCF-7)10 (S. aureus)
Similar Compound B25.0 (MCF-7)15 (E. coli)

Properties

IUPAC Name

4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-10-2-3-12(13(14,15)16)11(8-10)9-4-6-17-7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZJSJINTOCRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241687
Record name 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214368-70-3
Record name 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214368-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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